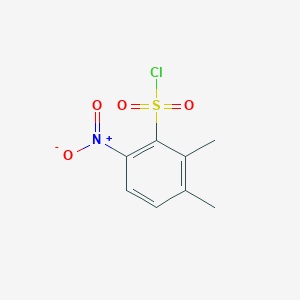

2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride

Beschreibung

Development and Discovery History

The synthesis of 2,3-dimethyl-6-nitrobenzene-1-sulfonyl chloride represents a specialized advancement in aromatic sulfonyl chloride chemistry. While exact historical records of its first synthesis are not explicitly documented in public databases, its structural analogs and synthesis methodologies provide critical insights. For instance, the patent CN101570501B details a method for synthesizing para-nitrobenzenesulfonyl chloride through a multi-step process involving sodium sulfide, sulfur, and chlorination. This approach mirrors the general strategies used to introduce sulfonyl chloride groups into nitro-substituted aromatic systems, which likely informed the development of this compound.

The compound’s discovery likely emerged from efforts to optimize substituent effects on aromatic sulfonyl chlorides. By introducing methyl groups at the 2- and 3-positions and a nitro group at the 6-position, researchers aimed to study steric and electronic influences on reactivity. Such modifications are common in pharmaceutical and agrochemical intermediates, where tailored substituents enhance stability or direct subsequent reactions.

Position in Aromatic Sulfonyl Chloride Chemistry

This compound occupies a unique niche due to its substitution pattern. The nitro group at the 6-position is meta to the sulfonyl chloride group, while the methyl groups at the 2- and 3-positions introduce steric hindrance. This configuration contrasts with related compounds such as 2,3,6-trimethyl-5-nitrobenzene-1-sulfonyl chloride (PubChem CID: 106491008), where additional methyl groups further modulate reactivity.

The electronic effects of the nitro group (-NO₂) significantly influence the sulfonyl chloride’s electrophilicity. Nitro groups are strong electron-withdrawing groups, which activate the sulfonyl chloride toward nucleophilic substitution reactions. However, the methyl groups at the 2- and 3-positions introduce steric constraints, potentially slowing reactions at the sulfonyl center. This interplay between electronic activation and steric deactivation defines the compound’s utility in organic synthesis.

Table 1: Comparative Analysis of Substituted Nitrobenzenesulfonyl Chlorides

Nomenclature and Structural Classification

The systematic IUPAC name 2,3-dimethyl-6-nitrobenzenesulfonyl chloride unambiguously defines the compound’s structure. The benzene ring is numbered such that the sulfonyl chloride group occupies position 1. Methyl groups are assigned to positions 2 and 3, while the nitro group resides at position 6. This numbering minimizes locants for substituents, adhering to IUPAC priority rules.

The molecular formula C₈H₈ClNO₄S reflects the integration of a sulfonyl chloride (-SO₂Cl), nitro (-NO₂), and two methyl (-CH₃) groups. The SMILES notation CC1=C(C(=C(C=C1)N+[O-])S(=O)(=O)Cl)C encodes the connectivity and stereoelectronic arrangement. The InChIKey ZWGGLZXKSAJVBY-UHFFFAOYSA-N provides a unique identifier for computational and database applications.

Structurally, the compound belongs to the class of polysubstituted benzenesulfonyl chlorides. Its derivatives are characterized by multiple substituents that alter both reactivity and physical properties. For example, the methyl groups enhance lipophilicity compared to unsubstituted nitrobenzenesulfonyl chlorides, while the nitro group directs electrophilic aromatic substitution to specific positions.

Eigenschaften

IUPAC Name |

2,3-dimethyl-6-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-3-4-7(10(11)12)8(6(5)2)15(9,13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGGLZXKSAJVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2,3-dimethylbenzene (xylene) followed by sulfonation and chlorination. The general steps are as follows:

Nitration: 2,3-Dimethylbenzene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

Sulfonation: The nitrated product is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonyl group.

Chlorination: Finally, the sulfonic acid derivative is chlorinated using thionyl chloride (SOCl2) to form the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like AlCl3 are commonly used.

Nucleophilic Substitution: Amines and alcohols are typical nucleophiles used in these reactions.

Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or iron powder in acidic medium are employed.

Major Products

Sulfonamides: Formed from nucleophilic substitution reactions with amines.

Amino Derivatives: Produced by the reduction of the nitro group.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride finds applications in various fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of pharmaceutical compounds.

Industry: Acts as a reagent in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The reactivity of 2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. This group can react with nucleophiles to form sulfonamide bonds, a key reaction in many synthetic processes. The nitro group also influences the reactivity by withdrawing electrons from the benzene ring, making it more susceptible to electrophilic attack.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Electronic Differences

The reactivity and stability of sulfonyl chlorides are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural Analogs and Properties

*Similarity scores based on structural alignment (e.g., substituent positions and electronic profiles) from referenced data.

Stability and Handling

Key Research Findings

- Steric vs. Electronic Effects : Methyl groups at positions 2 and 3 reduce reactivity in nucleophilic substitution reactions, as observed in slower sulfonamide formation compared to analogs with para-substituted EWGs .

- Applications : Despite steric challenges, the nitro group’s strong EWG character makes this compound valuable in synthesizing high-performance polymers and bioactive sulfonamides requiring electron-deficient aromatic systems .

Biologische Aktivität

2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride is an organosulfur compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to a substituted aromatic ring. Its structure can be represented as follows:

This configuration contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound primarily involves its ability to act as an electrophile. The sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing it to modify proteins or other biomolecules, which may lead to changes in cellular functions.

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. For example, analogs of sulfonyl chlorides have shown significant inhibitory effects on cancer cell lines. In one study, compounds with similar structures displayed IC50 values below 5 nM against colon cancer cell lines, indicating potent anticancer activity .

Antimicrobial Properties

The antimicrobial properties of sulfonyl chlorides have also been investigated. Compounds in this class have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Study 1: Anticancer Efficacy

In a study focused on the development of TASIN analogs targeting colon cancer, researchers synthesized several derivatives of sulfonyl chlorides. Among these, a derivative closely related to this compound exhibited an IC50 value of 30 pM against DLD-1 colon cancer cells . This suggests that modifications to the sulfonyl chloride structure can enhance its anticancer properties.

Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various sulfonyl chlorides against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups at the ortho and para positions showed enhanced antimicrobial activity . This highlights the importance of structural modifications in optimizing biological activity.

Research Findings

| Study | Biological Activity | IC50 Value |

|---|---|---|

| Study 1 | Anticancer (DLD-1) | 30 pM |

| Study 2 | Antimicrobial (S. aureus) | Varies |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride to improve yield and purity?

- Methodology :

- Reagent Selection : Use chlorosulfonic acid under controlled temperatures (e.g., 0°C for initiation, followed by room temperature stirring) to minimize side reactions. Reference analogous sulfonyl chloride syntheses where stepwise temperature control improved yields .

- Purification : Employ ice-water precipitation to isolate the product, followed by multiple washes with cold solvents (e.g., ethyl acetate) to remove unreacted starting materials. Column chromatography with silica gel and gradients of ethyl acetate/hexane can further purify the compound .

- Monitoring : Track reaction progress via TLC (Rf comparison with standards) and confirm purity using HPLC with methylene chloride:benzene solvent systems .

Q. What analytical techniques are recommended for structural confirmation of sulfonyl chloride derivatives like this compound?

- Methodology :

- Spectroscopy :

- NMR : Compare experimental H and C NMR shifts with computational predictions (e.g., PubChem data for analogous sulfonyl chlorides) .

- FT-IR : Validate sulfonyl (S=O) stretches (~1350–1300 cm) and nitro (NO) vibrations (~1520 cm) against NIST reference spectra .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns aligned with the molecular formula (CHClNOS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing sulfonyl chlorides compared to established databases?

- Methodology :

- Cross-Validation : Compare experimental data with multiple authoritative sources (e.g., NIST Chemistry WebBook for IR/NMR, PubChem for SMILES and computed properties) .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals in complex spectra.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to simulate spectra and identify discrepancies arising from solvent effects or conformational isomers .

Q. What strategies are effective for studying the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, alcohols) using UV-Vis spectroscopy or LC-MS.

- Mechanistic Probes : Introduce steric or electronic modifiers (e.g., substituents on the benzene ring) to assess their impact on sulfonamide bond formation. Reference analogous sulfonyl chloride reactivity in heterocyclic systems .

- Byproduct Analysis : Use GC-MS to identify intermediates (e.g., sulfonic acids) and optimize reaction conditions to suppress hydrolysis .

Q. How can computational tools aid in predicting the stability of this compound under varying storage conditions?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis) in solvents like methylene chloride or benzene .

- Thermogravimetric Analysis (TGA) : Experimentally validate predicted decomposition temperatures and correlate with computed activation energies.

- Moisture Sensitivity Tests : Store samples in desiccators with controlled humidity and monitor stability via periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.